molecular formula C15H10N4O B12826170 (2Z)-2-AMino-3-[(E)-[(2-hydroxy-1-naphthalenyl)methylene]amino]-2-butenedinitrile

(2Z)-2-AMino-3-[(E)-[(2-hydroxy-1-naphthalenyl)methylene]amino]-2-butenedinitrile

Cat. No.: B12826170
M. Wt: 262.27 g/mol
InChI Key: GRZNDNSKJULXST-WEOSVQJWSA-N
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Description

The compound (2Z)-2-Amino-3-[(E)-[(2-hydroxy-1-naphthalenyl)methylene]amino]-2-butenedinitrile is a complex organic molecule known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring, which is a fused pair of benzene rings, and a butenedinitrile moiety, which includes two nitrile groups. The presence of both amino and hydroxy functional groups makes it a versatile compound for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-Amino-3-[(E)-[(2-hydroxy-1-naphthalenyl)methylene]amino]-2-butenedinitrile typically involves a multi-step process:

    Starting Materials: The synthesis begins with 2-hydroxy-1-naphthaldehyde and malononitrile.

    Condensation Reaction: The first step involves the condensation of 2-hydroxy-1-naphthaldehyde with malononitrile in the presence of a base such as piperidine. This reaction forms an intermediate Schiff base.

    Cyclization: The intermediate undergoes cyclization to form the final product. This step may require heating and the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling would be important considerations to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the naphthalene ring can undergo oxidation to form quinones.

    Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Conversion to primary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. Its unique structure allows for the study of electronic effects and steric hindrance in complex formation.

Biology

In biological research, derivatives of this compound can be explored for their potential as enzyme inhibitors or as fluorescent probes due to the naphthalene moiety, which is known for its fluorescent properties.

Medicine

In medicinal chemistry, this compound and its derivatives could be investigated for their potential as therapeutic agents. The presence of multiple functional groups allows for the design of molecules with specific biological activities, such as anti-cancer or anti-inflammatory properties.

Industry

In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other organic materials. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of complex organic compounds.

Mechanism of Action

The mechanism by which (2Z)-2-Amino-3-[(E)-[(2-hydroxy-1-naphthalenyl)methylene]amino]-2-butenedinitrile exerts its effects depends on its specific application. For example, as a ligand in coordination chemistry, it forms complexes with metal ions through its amino and hydroxy groups. In biological systems, it may interact with enzymes or receptors, altering their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1-naphthaldehyde: A precursor in the synthesis of the target compound, known for its use in Schiff base formation.

    Malononitrile: Another precursor, commonly used in the synthesis of nitrile-containing compounds.

    Naphthoquinones: Oxidation products of the target compound, known for their biological activity.

Uniqueness

The uniqueness of (2Z)-2-Amino-3-[(E)-[(2-hydroxy-1-naphthalenyl)methylene]amino]-2-butenedinitrile lies in its combination of functional groups and structural features. The presence of both amino and hydroxy groups, along with the naphthalene ring and nitrile moieties, provides a versatile platform for chemical modifications and applications in various fields.

Properties

Molecular Formula

C15H10N4O

Molecular Weight

262.27 g/mol

IUPAC Name

(Z)-2-amino-3-[(2-hydroxynaphthalen-1-yl)methylideneamino]but-2-enedinitrile

InChI

InChI=1S/C15H10N4O/c16-7-13(18)14(8-17)19-9-12-11-4-2-1-3-10(11)5-6-15(12)20/h1-6,9,20H,18H2/b14-13-,19-9?

InChI Key

GRZNDNSKJULXST-WEOSVQJWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2C=N/C(=C(/C#N)\N)/C#N)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC(=C(C#N)N)C#N)O

Origin of Product

United States

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